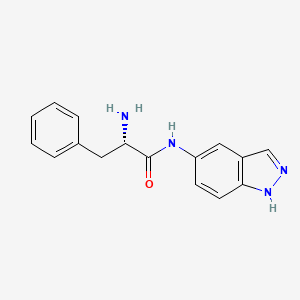

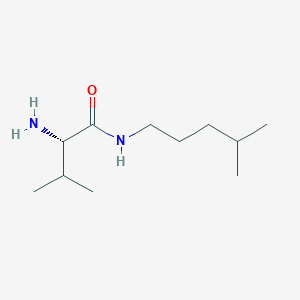

![molecular formula C11H18N2O4 B7586944 (2S)-3-methyl-2-[(1-methyl-5-oxopyrrolidine-3-carbonyl)amino]butanoic acid](/img/structure/B7586944.png)

(2S)-3-methyl-2-[(1-methyl-5-oxopyrrolidine-3-carbonyl)amino]butanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2S)-3-methyl-2-[(1-methyl-5-oxopyrrolidine-3-carbonyl)amino]butanoic acid, commonly known as MK-677, is a selective agonist of the growth hormone secretagogue receptor (GHSR). It is a non-peptide, orally active compound that stimulates the release of growth hormone (GH) and insulin-like growth factor 1 (IGF-1) in a pulsatile manner. MK-677 has gained popularity in the scientific community due to its potential therapeutic applications in the treatment of growth hormone deficiency, osteoporosis, and muscle wasting.

Mécanisme D'action

MK-677 acts as a selective agonist of the (2S)-3-methyl-2-[(1-methyl-5-oxopyrrolidine-3-carbonyl)amino]butanoic acid, which is primarily expressed in the hypothalamus and pituitary gland. It stimulates the release of GH and IGF-1 by activating the (2S)-3-methyl-2-[(1-methyl-5-oxopyrrolidine-3-carbonyl)amino]butanoic acid and promoting the secretion of growth hormone-releasing hormone (GHRH) and suppressing the release of somatostatin. This results in a pulsatile release of GH and IGF-1, which has been shown to have anabolic and anti-catabolic effects.

Biochemical and Physiological Effects:

MK-677 has been shown to have a range of biochemical and physiological effects, including:

- Increased GH and IGF-1 levels

- Improved body composition

- Increased bone density

- Increased muscle mass and strength

- Improved cognitive function

- Neuroprotective effects

- Improved sleep quality

- Improved wound healing

- Reduced inflammation

Avantages Et Limitations Des Expériences En Laboratoire

MK-677 has several advantages for use in laboratory experiments, including its oral bioavailability, long half-life, and ability to stimulate GH and IGF-1 levels in a pulsatile manner. However, it also has some limitations, including its cost, potential for off-target effects, and the need for careful dosing and monitoring.

Orientations Futures

There are several future directions for research on MK-677, including:

- Investigating its potential therapeutic applications in other conditions, such as sarcopenia, frailty, and traumatic brain injury.

- Exploring its mechanisms of action and potential off-target effects.

- Developing more selective and potent (2S)-3-methyl-2-[(1-methyl-5-oxopyrrolidine-3-carbonyl)amino]butanoic acid agonists.

- Investigating the use of MK-677 in combination with other therapies, such as exercise and nutrition interventions.

- Investigating the long-term safety and efficacy of MK-677 in different populations, such as children and adolescents.

Méthodes De Synthèse

MK-677 is synthesized using a multi-step process that involves the reaction of various chemical intermediates. The synthesis of MK-677 involves the coupling of a pyrrolidine-3-carboxylic acid derivative with a protected amino acid derivative, followed by deprotection and purification. The final product is obtained as a white crystalline powder.

Applications De Recherche Scientifique

MK-677 has been extensively studied for its potential therapeutic applications in the treatment of growth hormone deficiency, osteoporosis, and muscle wasting. It has been shown to increase GH and IGF-1 levels in healthy adults and elderly individuals, leading to improvements in body composition, bone density, and muscle mass. MK-677 has also been investigated for its potential neuroprotective effects and its ability to improve cognitive function in Alzheimer's disease and other neurodegenerative disorders.

Propriétés

IUPAC Name |

(2S)-3-methyl-2-[(1-methyl-5-oxopyrrolidine-3-carbonyl)amino]butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O4/c1-6(2)9(11(16)17)12-10(15)7-4-8(14)13(3)5-7/h6-7,9H,4-5H2,1-3H3,(H,12,15)(H,16,17)/t7?,9-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNDSTQPFBQDTJI-NETXQHHPSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C1CC(=O)N(C1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)NC(=O)C1CC(=O)N(C1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-3-methyl-2-[(1-methyl-5-oxopyrrolidine-3-carbonyl)amino]butanoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(3-Aminopropionyl)amino]butanoic acid](/img/structure/B7586884.png)

![5-[[4-(Aminomethyl)benzoyl]amino]-2-hydroxybenzoic acid](/img/structure/B7586892.png)

![1-[(2S)-2-amino-3-methylpentanoyl]-N-methylpiperidine-4-carboxamide](/img/structure/B7586895.png)

![(2S)-2-[(3-aminobenzoyl)amino]-3-methylbutanoic acid](/img/structure/B7586902.png)

![(2S,3S)-2-[[2-(2-hydroxyphenoxy)acetyl]amino]-3-methylpentanoic acid](/img/structure/B7586907.png)

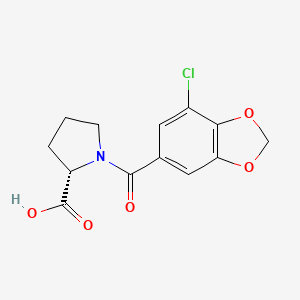

![(2S)-1-[2-[(3-chlorophenyl)methylsulfanyl]acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B7586925.png)

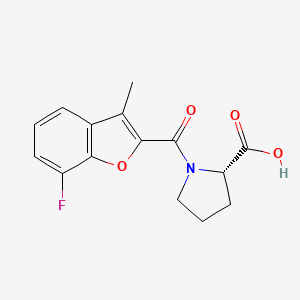

![(2S)-1-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl)pyrrolidine-2-carboxylic acid](/img/structure/B7586938.png)